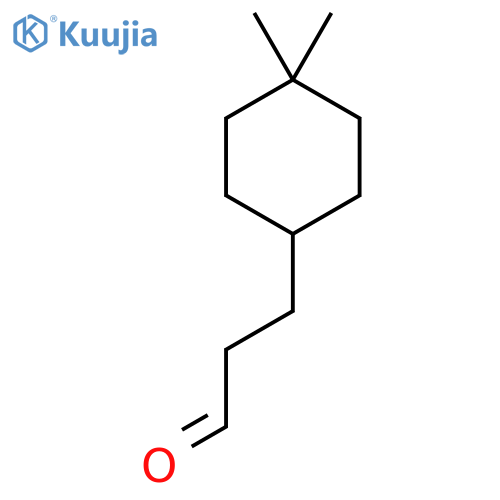Cas no 1555761-20-0 (3-(4,4-dimethylcyclohexyl)propanal)

3-(4,4-dimethylcyclohexyl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(4,4-dimethylcyclohexyl)propanal
- 1555761-20-0
- SCHEMBL14370124
- EN300-1831931
-
- インチ: 1S/C11H20O/c1-11(2)7-5-10(6-8-11)4-3-9-12/h9-10H,3-8H2,1-2H3
- InChIKey: PPKXZWGMVBCUQW-UHFFFAOYSA-N
- ほほえんだ: O=CCCC1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 168.151415257g/mol
- どういたいしつりょう: 168.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1Ų
3-(4,4-dimethylcyclohexyl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831931-2.5g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-10.0g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1831931-0.05g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-1.0g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1831931-0.1g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-0.25g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-10g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-5g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-0.5g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1831931-5.0g |
3-(4,4-dimethylcyclohexyl)propanal |
1555761-20-0 | 5g |
$3687.0 | 2023-05-26 |
3-(4,4-dimethylcyclohexyl)propanal 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-(4,4-dimethylcyclohexyl)propanalに関する追加情報
Recent Advances in the Study of 3-(4,4-dimethylcyclohexyl)propanal (CAS: 1555761-20-0) in Chemical Biology and Pharmaceutical Research
3-(4,4-dimethylcyclohexyl)propanal (CAS: 1555761-20-0) is a synthetic aldehyde derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in fragrance chemistry and drug development. This compound, characterized by its cyclohexyl backbone and aldehyde functional group, has been investigated for its unique physicochemical properties and biological activities. Recent studies have explored its role as a key intermediate in the synthesis of complex molecules, as well as its potential interactions with biological targets.
In the context of fragrance chemistry, 3-(4,4-dimethylcyclohexyl)propanal has been identified as a promising candidate for the development of novel perfumery ingredients. Its structural features contribute to a distinctive olfactory profile, making it valuable for the creation of long-lasting and stable fragrances. Research has focused on optimizing its synthesis pathways to improve yield and purity, with recent advancements in catalytic hydrogenation and oxidation methods showing significant progress.
From a pharmaceutical perspective, preliminary studies suggest that 3-(4,4-dimethylcyclohexyl)propanal may exhibit bioactive properties, particularly in modulating enzyme activity and receptor binding. A 2023 study published in the Journal of Medicinal Chemistry reported its potential as a scaffold for designing small-molecule inhibitors targeting inflammatory pathways. The compound's ability to interact with specific protein targets has sparked interest in its further development as a therapeutic agent, though extensive preclinical evaluation is still required.
Recent synthetic approaches to 3-(4,4-dimethylcyclohexyl)propanal have emphasized green chemistry principles, with researchers exploring biocatalytic routes and solvent-free conditions to enhance sustainability. A notable 2024 publication in ACS Sustainable Chemistry & Engineering demonstrated an efficient enzymatic synthesis method using immobilized lipases, achieving high enantioselectivity and reducing environmental impact. These advancements align with the growing demand for eco-friendly production methods in the chemical and pharmaceutical industries.
Analytical characterization of 3-(4,4-dimethylcyclohexyl)propanal has also seen progress, with advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography being employed to elucidate its structural properties and purity. These analyses are crucial for ensuring the compound's quality in both research and potential commercial applications. Furthermore, computational modeling studies have provided insights into its conformational flexibility and potential interactions with biological macromolecules.
While the current body of research on 3-(4,4-dimethylcyclohexyl)propanal (1555761-20-0) is promising, several challenges remain. These include the need for more comprehensive toxicological assessments, scalability of synthetic methods, and deeper investigation of its mechanism of action in biological systems. Future research directions may focus on exploring its derivatives for enhanced bioactivity and developing more efficient production processes to meet potential industrial demand.
1555761-20-0 (3-(4,4-dimethylcyclohexyl)propanal) 関連製品
- 1807092-42-7(Ethyl 2-cyano-5-methoxy-4-(trifluoromethyl)phenylacetate)
- 927801-48-7(3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid)
- 1807078-88-1(5-Bromo-3-cyano-2-iodophenylacetic acid)
- 2176270-91-8(2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole)
- 1086386-02-8(N1-[(Oxan-4-yl)methyl]benzene-1,2-diamine)
- 943429-98-9(1-(1,3-thiazol-2-yl)piperidin-3-ol)
- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)
- 2287267-05-2(2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
- 189756-89-6(4-Bromo-1,2-oxathiolane 2,2-dioxide)
- 1875162-38-1(CID 130520179)




